molecular formula C18H17N3O3 B11567636 Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11567636
M. Wt: 323.3 g/mol
InChI Key: YAACPROIKGSQEL-UHFFFAOYSA-N
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Description

Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes both pyrimidine and benzimidazole moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The furan ring is then attached via a substitution reaction. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole scaffold. Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has shown promise in inhibiting cancer cell proliferation. The structural features of the compound may enhance its interaction with biological targets involved in cancer progression. For instance, derivatives of benzimidazole have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity, which can be attributed to their ability to induce apoptosis in cancer cells .

1.2 Antimicrobial Properties
Compounds similar to this compound have been tested for antimicrobial activity against a range of bacterial and fungal strains. The presence of the furan ring and the dihydropyrimidine moiety contributes to the compound's ability to penetrate microbial cell walls and exert antimicrobial effects. Research indicates that modifications in the molecular structure can lead to enhanced activity against resistant strains of bacteria and fungi .

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. The incorporation of the furan moiety is crucial as it influences the compound's electronic properties and biological activity. Various synthetic routes have been explored, including:

  • Condensation Reactions : Combining furan derivatives with substituted benzimidazoles under acidic or basic conditions.
  • Cyclization Methods : Utilizing cyclization agents to form the dihydropyrimidine structure effectively.

These methodologies not only enhance yield but also improve the purity of the final product .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at various positions on the benzimidazole and furan rings can significantly affect biological activity.

Modification Effect on Activity
Electron-withdrawing groupsIncrease potency against cancer cells
Alkyl substitutionsEnhance solubility and bioavailability
Halogen substitutionsImprove antimicrobial efficacy

These insights allow researchers to design more potent derivatives tailored for specific therapeutic targets .

Case Studies

4.1 Anticancer Studies
A study evaluating a series of benzimidazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil (5-FU). This suggests that such compounds could serve as lead candidates for further development in cancer therapy .

4.2 Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that specific structural modifications led to a marked increase in activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents from this class of compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimidine-3-carboxylate: Similar in structure but lacks the benzimidazole moiety.

    Ethyl 2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Similar but without the furan ring.

    4-(2-Furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylic acid: Similar but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of the furan, pyrimidine, and benzimidazole rings, which confer distinct chemical and biological properties

Biological Activity

Ethyl 4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

  • Molecular Formula: C18H17N3O3
  • Molar Mass: 325.35 g/mol
  • CAS Number: 3909843

The compound features a complex structure that integrates a benzimidazole moiety with a pyrimidine framework, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : this compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against prostate cancer cells (PC-3) with an IC50 value of approximately 1.98 µM, indicating a potent antiproliferative action compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound appears to exert its effects by inducing apoptosis and causing cell cycle arrest at the G2/M phase. This suggests that it may interfere with critical checkpoints in the cell division process, leading to increased cancer cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Inhibition of Inflammatory Mediators : In experimental models, the compound has been shown to reduce levels of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

  • Bacterial Strains : this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For example, it showed effectiveness against Escherichia coli and Staphylococcus aureus at concentrations lower than those required for standard antibiotics like streptomycin .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation (IC50 ~ 1.98 µM)
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against E. coli and S. aureus

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited growth in prostate cancer cells. The findings suggest that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a preclinical model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers. This highlights its potential use as an adjunct therapy in conditions characterized by chronic inflammation.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C18H17N3O3/c1-3-23-17(22)15-11(2)19-18-20-12-7-4-5-8-13(12)21(18)16(15)14-9-6-10-24-14/h4-10,16H,3H2,1-2H3,(H,19,20)

InChI Key

YAACPROIKGSQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CO4)C

Origin of Product

United States

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